molecular formula C19H20N2O4S2 B2825783 N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide CAS No. 2034489-04-6

N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2825783
CAS No.: 2034489-04-6
M. Wt: 404.5
InChI Key: QHYAVCCXTUVLQE-UHFFFAOYSA-N
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Description

N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that features a combination of thiophene and furan rings, linked through a sulfamoyl group to a phenyl ring, which is further connected to an isobutyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps:

  • Formation of the Thiophene-Furan Intermediate: : The initial step involves the synthesis of the 5-(thiophen-2-yl)furan-2-yl intermediate. This can be achieved through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a thiophene boronic acid and a furan halide under palladium catalysis.

  • Sulfamoylation: : The intermediate is then reacted with a sulfonamide derivative to introduce the sulfamoyl group. This step often requires the use of a base, such as triethylamine, and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

  • Attachment to the Phenyl Ring: : The sulfamoylated intermediate is then coupled with a 4-aminophenyl isobutyramide derivative. This step can be performed using standard peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity, often involving:

    Continuous Flow Chemistry: This method allows for better control over reaction conditions and can improve the efficiency and scalability of the synthesis.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), Lewis acids (AlCl3, FeCl3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives

Scientific Research Applications

N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfamoyl-containing compounds have shown efficacy.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: It can modulate pathways such as the NF-κB pathway in inflammation, inhibit microbial enzymes, or induce apoptosis in cancer cells through mitochondrial pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)acetamide
  • N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)propionamide

Uniqueness

N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide is unique due to its specific combination of thiophene and furan rings, which confer distinct electronic properties and biological activities. Its isobutyramide moiety also provides unique steric and electronic effects that differentiate it from similar compounds.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

2-methyl-N-[4-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-13(2)19(22)21-14-5-8-16(9-6-14)27(23,24)20-12-15-7-10-17(25-15)18-4-3-11-26-18/h3-11,13,20H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYAVCCXTUVLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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